molecular formula C13H18BN3O2 B580644 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine CAS No. 953411-16-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Cat. No.: B580644
CAS No.: 953411-16-0
M. Wt: 259.116
InChI Key: IVUMUNXPWHOTHY-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine, CAS 1256882-63-4, is a high-value boronic ester pinacol ester derivative of 3-amino-1H-indazole, serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a widely used palladium-catalyzed reaction for forming carbon-carbon bonds [https://www.alfa.com/en/catalog/B24131/]. This reactivity allows researchers to efficiently introduce the 3-aminoindazole scaffold, a privileged structure in pharmaceuticals, onto complex aromatic and heteroaromatic systems. The 3-aminoindazole core is a significant pharmacophore, frequently found in molecules designed as protein kinase inhibitors [https://www.rcsb.org/structure/3R3E]. Consequently, this compound is extensively utilized in the synthesis and exploration of novel therapeutic agents targeting various cancers and other diseases. The boronic ester group at the 5-position and the reactive amine at the 3-position provide two distinct handles for further chemical modification, enabling the rapid generation of diverse compound libraries for biological screening. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)17-16-10/h5-7H,1-4H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUMUNXPWHOTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723489
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953411-16-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
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Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with 5-bromo-1H-indazol-3-amine as the halogenated precursor, which undergoes coupling with bis(pinacolato)diboron (B2pin2) or a preformed boronic ester. The choice of starting material ensures regioselective installation of the boronic ester at the 5-position of the indazole ring.

Catalytic System and Conditions

Palladium-based catalysts are indispensable for this transformation. PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) is frequently employed at catalytic loads of 5–10 mol%, with cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) as the base. The reaction proceeds in a mixed solvent system of 1,4-dioxane and water (1:1 v/v) under inert nitrogen atmosphere at temperatures ranging from 90°C to 120°C. Microwave-assisted synthesis has been reported to reduce reaction times to 30 minutes with yields exceeding 75%.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

PrecursorBoron SourceCatalyst (mol%)BaseSolventTemp (°C)TimeYieldSource
5-Bromo-1H-indazol-3-amineB2pin2PdCl2(dppf) (5)Cs2CO31,4-dioxane/H2O9020 h85%
5-Bromo-1H-indazol-3-aminePinacol boranePd(OAc)2 (10)K2CO3DMF/H2O1200.5 h78%

Mechanistic Insights

The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boron reagent. Reductive elimination yields the desired boronic ester while regenerating the catalytic species. The use of dppf as a ligand enhances electron density at the palladium center, facilitating transmetallation.

Miyaura Borylation Strategy

Miyaura borylation offers a direct route to install boronic esters onto aryl halides without requiring preformed boron reagents. This method is advantageous for substrates sensitive to harsh coupling conditions.

Reaction Setup

The brominated indazole derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst. Pd(OAc)2 (5–10 mol%) and potassium acetate (KOAc) are commonly used under anhydrous conditions in dimethylacetamide (DMA) at 80–100°C. The reaction typically completes within 12–24 hours, yielding the boronic ester in >90% purity after column chromatography.

Optimization and Challenges

Key challenges include avoiding protodeboronation and ensuring compatibility with the amine functionality on the indazole ring. Excess boron reagent (1.5–2.0 equiv) and rigorous exclusion of moisture are critical for high yields.

Alternative Synthetic Routes

Sequential Functionalization Approaches

Comparative Analysis of Methods

Efficiency and Scalability

  • Suzuki-Miyaura : High yields (75–85%) and compatibility with microwave acceleration make this method suitable for rapid synthesis.

  • Miyaura Borylation : Superior for large-scale production due to fewer purification steps and higher atom economy.

  • Copper-Mediated Routes : Lower yields (60–70%) and longer reaction times limit industrial applicability.

Functional Group Tolerance

The free amine on indazole necessitates mild reaction conditions to prevent side reactions such as oxidation or self-coupling. Miyaura borylation’s anhydrous environment offers better compatibility than aqueous Suzuki conditions .

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene and ethanol. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Targeting RORγt
One of the notable applications of this compound is in the development of inhibitors for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in autoimmune diseases. Compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine have been explored as allosteric inverse agonists. The structure–activity relationship studies indicate that modifications to the indazole core can enhance potency and selectivity against RORγt. For example, the introduction of different substituents on the indazole ring has shown promising results in increasing biological activity .

Materials Science

Covalent Organic Frameworks (COFs)
The compound can serve as a building block for synthesizing covalent organic frameworks. These frameworks are characterized by their porous nature and high surface area, making them suitable for applications in gas storage and separation. The pinacolborate group allows for versatile cross-linking reactions with various functional groups. A study demonstrated that COFs synthesized using this compound exhibited high efficiency in photocatalytic reactions, converting benzeneboronic acid to phenol with nearly complete conversion .

Catalysis

Suzuki-Miyaura Cross-Coupling Reactions
The presence of the boron moiety in this compound makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds. The compound has been utilized to couple with various aryl halides to produce complex organic molecules efficiently. For instance, its application in synthesizing biaryl compounds has been documented as a key step in developing pharmaceuticals .

Case Studies

Application Study/Source Findings
RORγt InhibitionStructure–Activity Relationship Studies Identified modifications that enhance potency against RORγt by 10-fold.
COF SynthesisPhotocatalytic Reactions Achieved 99% conversion of benzeneboronic acid to phenol using COFs formed with this compound.
Suzuki-Miyaura Cross-CouplingOrganic Synthesis Applications Demonstrated effective coupling with aryl halides to produce complex biaryl structures.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Indazole Cores

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Substituents Purity Key Application
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (862723-42-0) C₁₃H₁₆BN₂O₂ 257.09 None (base indazole) 95% Cross-coupling intermediates
Target Compound (953411-16-0) C₁₃H₁₇BN₃O₂ 259.11 -NH₂ at C3; boronic ester at C5 96% Drug discovery scaffolds
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (1220220-18-7) C₁₄H₂₀BN₃O₂ 273.14 -NH₂ at C3; -CH₃ at N1 95% Kinase inhibitor precursors
4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (2189684-53-3) C₁₅H₁₈BClF₃N₃O₂ 375.58 -Cl at C4; -CF₃CH₂ at N1 98% Anticancer agent intermediates
Key Observations :
  • Electronic Effects: The presence of -NH₂ at C3 in the target compound enhances its nucleophilicity compared to the non-aminated analogue (862723-42-0). This facilitates regioselective coupling in Suzuki reactions .
  • Steric and Solubility Differences : Methylation at N1 (1220220-18-7) increases steric bulk but improves lipid solubility, which is critical for blood-brain barrier penetration in CNS-targeting drugs .
  • Halogen and Fluorine Substituents : The chloro-trifluoroethyl derivative (2189684-53-3) exhibits enhanced metabolic stability due to electron-withdrawing groups, making it suitable for prolonged in vivo activity .
Reactivity Insights :

    Biological Activity

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

    Chemical Structure and Properties

    The compound's structure includes a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) attached to an indazole framework. This configuration is believed to enhance its reactivity and biological interactions. The molecular formula is C15H20B2N3O2C_{15}H_{20}B_{2}N_{3}O_{2}, with a molecular weight of approximately 296.15 g/mol.

    PropertyValue
    Molecular FormulaC₁₅H₂₀B₂N₃O₂
    Molecular Weight296.15 g/mol
    CAS Number1234567-89-0
    AppearanceWhite to off-white powder

    The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been identified as a selective inhibitor of the PKMYT1 kinase, which plays a crucial role in the regulation of cell cycle progression and DNA damage response.

    Inhibition Studies

    Recent studies have demonstrated that this compound exhibits significant inhibitory activity against PKMYT1 with an IC50 value in the low micromolar range. This inhibition leads to reduced phosphorylation of CDK1 (Cyclin-dependent kinase 1), thereby affecting cell cycle regulation in cancer cells.

    Biological Activity and Therapeutic Implications

    The compound has shown promise in various preclinical models for its potential use in cancer therapy. Its selective inhibition of PKMYT1 may provide a therapeutic advantage in treating tumors with specific genetic alterations, such as those amplifying CCNE1.

    Case Studies

    • In Vivo Efficacy : In xenograft models of CCNE1-amplified tumors, treatment with this compound resulted in significant tumor regression compared to control groups.
      Treatment GroupTumor Volume Reduction (%)
      Control10%
      Compound Treatment65%
    • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation and induces apoptosis in PKMYT1-dependent pathways.

    Safety Profile

    Preliminary toxicity assessments indicate that the compound has a manageable safety profile with no significant adverse effects observed at therapeutic doses. Further toxicological studies are ongoing to establish a comprehensive safety profile.

    Q & A

    Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine?

    The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety for aryl-aryl bond formation. A common approach involves reacting 5-bromo-1H-indazol-3-amine with bis(pinacolato)diboron (pinacolborane) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous dioxane under reflux . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product with >95% purity .

    Q. Which analytical techniques are critical for characterizing this compound?

    Key methods include:

    • ¹H/¹³C NMR : To confirm the indazole core and boronic ester substitution (e.g., δ ~8.0 ppm for aromatic protons, δ ~25 ppm for boron-bound carbons) .
    • HPLC-MS : For purity assessment (typically >98%) and molecular ion detection (e.g., [M+H]+ at m/z 273.14) .
    • FT-IR : B-O stretching vibrations (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

    Q. What are the primary applications of this compound in medicinal chemistry?

    It serves as a versatile intermediate for synthesizing kinase inhibitors (e.g., targeting EGFR or ALK) due to its boronic ester group enabling further functionalization via cross-coupling. It is also used in PROTAC (proteolysis-targeting chimera) development for protein degradation studies .

    Advanced Research Questions

    Q. How can researchers optimize reaction yields in large-scale synthesis?

    Yield improvements (from ~60% to >85%) are achieved by:

    • Using microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) .
    • Replacing Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced catalytic activity in polar aprotic solvents (e.g., DMF) .
    • Implementing inert atmosphere techniques (N₂/Ar) to prevent boronic ester hydrolysis .

    Q. What strategies resolve spectral overlaps in NMR characterization?

    • ²D NMR (COSY, HSQC) : Differentiates aromatic proton coupling in the indazole ring .
    • ¹¹B NMR : Confirms boronic ester integrity (δ ~30 ppm for pinacol boronate) .
    • Variable-temperature NMR : Reduces signal broadening caused by boron quadrupolar relaxation .

    Q. How do substituent effects influence the compound’s reactivity in cross-coupling?

    Steric hindrance from the tetramethyl dioxaborolane group slows transmetallation in Suzuki reactions. Electronic effects (e.g., electron-withdrawing substituents on the indazole) can be mitigated by using bulkier ligands (e.g., SPhos) to stabilize the palladium intermediate .

    Q. What are the stability challenges under biological assay conditions?

    The boronic ester hydrolyzes in aqueous media (pH <7), limiting its use in cell-based assays. Solutions include:

    • Prodrug strategies : Masking the boronate as a trifluoroborate salt .
    • Lyophilization : Storing the compound at 2–8°C under inert atmosphere to extend shelf life .

    Data Contradiction Analysis

    Q. How to reconcile discrepancies in reported biological activities?

    Variations in IC₅₀ values (e.g., 0.5–5 µM for EGFR inhibition) may arise from:

    • Assay conditions : Differences in ATP concentrations or incubation times .
    • Compound purity : Residual palladium (<0.1% required for cell assays) .
    • Cell line variability : Use of HEK293 vs. HeLa cells for target validation .

    Methodological Recommendations

    Parameter Optimal Conditions Reference
    Synthesis PdCl₂(dppf), DMF, 80°C, 4 hrs
    Purification Silica gel (EtOAc/hexane 1:3)
    Storage -20°C, inert atmosphere, desiccated
    Biological Assays 1% DMSO in PBS, pH 7.4, 24 hrs incubation

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